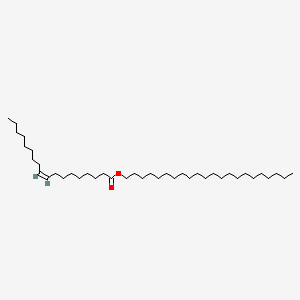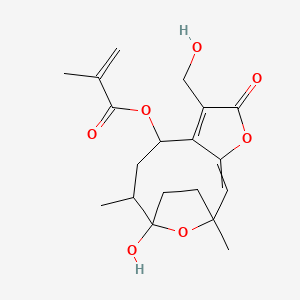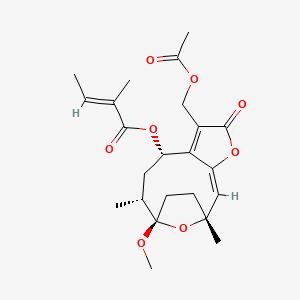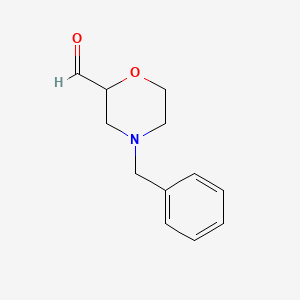
Behenyl oleate
Übersicht
Beschreibung
Behenyl oleate is an ester of behenic acid and oleic acid, and is a type of fatty acid ester. It is a white, waxy solid that is insoluble in water, but soluble in organic solvents. Behenyl oleate is used in a variety of applications, including in food, cosmetics, and pharmaceuticals. It has been studied for its potential as a therapeutic agent for a range of conditions, including skin diseases, diabetes, and cancer.
Wissenschaftliche Forschungsanwendungen
Biophysical and Morphological Evaluation
Behenyl Oleate (BO) has been used in the biophysical and morphological evaluation of human normal and dry eye meibum . The study used Hot Stage Polarized Light Microscopy (HSPM) and immunohistochemical approaches to study the melting characteristics and the morphology of human and mouse meibum . The data for Behenyl Oleate, a representative meibomian wax ester, showed that after the first heating–cooling cycle, the shape of the lipid droplet stabilized and did not change during subsequent cycles .
Antifungal Properties
Behenyl Oleate has been found to have antifungal properties . A study revealed that two of the wax esters found in the sebum of M. myotis, behenyl oleate and behenyl palmitoleate, inhibit Pd growth . This is the first study, to the best of our knowledge, demonstrating that wax esters have antifungal properties .
Research Grade Lipids
Behenyl Oleate is also used as a research grade lipid . It is supplied as a neat physical state solid and is stored in a freezer .
Eigenschaften
IUPAC Name |
docosyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H78O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h18,24H,3-17,19-23,25-39H2,1-2H3/b24-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPJNZCOIFUYNE-MOHJPFBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H78O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Behenyl oleate | |
CAS RN |
127566-70-5 | |
| Record name | Behenyl oleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127566705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BEHENYL OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I69QGA8780 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of behenyl oleate's melting point in the context of tear film stability?
A1: Behenyl oleate is a wax ester found in the tear film lipid layer (TFLL). Research has shown that its melting point, which is close to physiological temperature, plays a crucial role in its ability to retard tear film evaporation []. At 35°C, behenyl oleate significantly reduces evaporation rates, suggesting that its phase transition at this temperature contributes to forming a barrier against excessive tear film thinning [].
Q2: Can behenyl oleate contribute to the antifungal properties of the skin in certain species?
A3: Research suggests that behenyl oleate, along with behenyl palmitoleate, exhibits antifungal activity against Pseudogymnoascus destructans (Pd), the causative agent of White-Nose Syndrome in bats []. Interestingly, these specific wax esters are found in the sebum of bat species resistant to Pd infection, suggesting a potential role in their defense mechanism [].
Q3: Does the presence of behenyl oleate in meibum directly translate to its presence in the tear film?
A4: While behenyl oleate is a significant component of meibum, its presence in the tear film is not a direct consequence. The composition of the tear film lipid layer is influenced by various factors, including the spreading and mixing of meibum with other tear components, as well as interactions with the aqueous layer [].
Q4: How does behenyl oleate compare to other wax esters in terms of its anti-evaporative properties?
A5: Behenyl oleate is just one of several wax esters found in meibum, and its anti-evaporative effect is influenced by its specific molecular structure and melting point []. Research indicates that other wax esters, such as behenyl palmitoleate, behenyl linoleate, and behenyl linolenate, also demonstrate varying degrees of evaporation retardation at physiological temperatures []. These findings highlight the importance of the overall wax ester composition, rather than individual components, in maintaining tear film stability.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-1H-pyrrol-2-ylmethylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B591144.png)
![Spiro[2.3]hexane-1-carboxylic acid, 5-methylene-, methyl ester (9CI)](/img/no-structure.png)


![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione](/img/structure/B591157.png)

